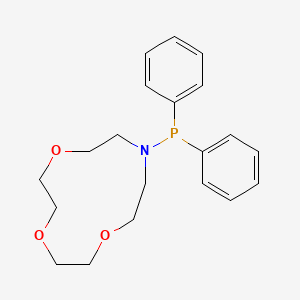
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is a complex organophosphorus compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a phosphanyl group attached to a macrocyclic framework, which includes oxygen and nitrogen atoms, making it an interesting subject for research in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with a halogenated macrocycle under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated reagents and strong bases are often used.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used under inert conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted macrocyclic compounds.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane largely depends on its ability to form coordination complexes with metals. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the coordination sites on transition metals and the specific substrates involved in the catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diphenylphosphanyl)butane: Another phosphine ligand with a different macrocyclic structure.
1,2-Bis(diphenylphosphanyl)ethane: A simpler phosphine ligand with a shorter chain.
4,6-Bis(diphenylphosphino)phenoxazine: A phosphine ligand with a phenoxazine core.
Uniqueness
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is unique due to its macrocyclic structure, which provides multiple coordination sites and can form more stable and diverse complexes compared to simpler phosphine ligands. This makes it particularly useful in applications requiring high stability and specificity .
Propriétés
Numéro CAS |
90330-42-0 |
|---|---|
Formule moléculaire |
C20H26NO3P |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
diphenyl(1,4,7-trioxa-10-azacyclododec-10-yl)phosphane |
InChI |
InChI=1S/C20H26NO3P/c1-3-7-19(8-4-1)25(20-9-5-2-6-10-20)21-11-13-22-15-17-24-18-16-23-14-12-21/h1-10H,11-18H2 |
Clé InChI |
VFTPPXBJEZRHRZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


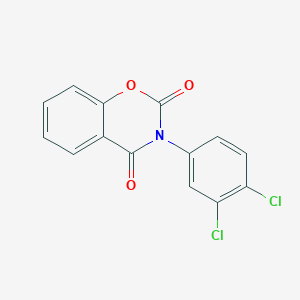
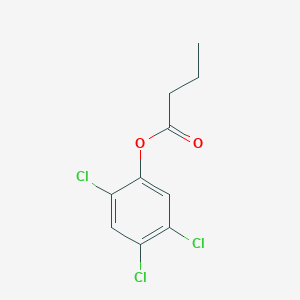
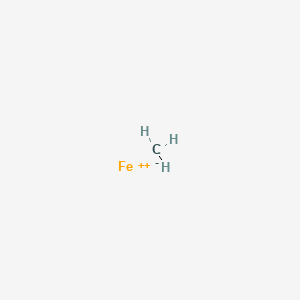

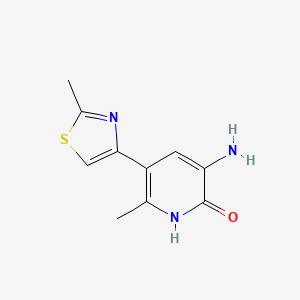

![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)

![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
